N,N'-Dicyclohexyl-4-morpholinecarboxamidine (CAS 4975-73-9) is a highly specialized organic base and coupling auxiliary, structurally formed as an adduct of dicyclohexylcarbodiimide (DCC) and morpholine. In industrial and advanced laboratory procurement, it is primarily sourced for the synthesis of acyclic nucleoside phosphonate (ANP) prodrugs, such as cyclic cidofovir and various alkoxyalkyl or pivaloyloxymethyl (POM) esters [1]. Unlike standard organic bases, this compound exhibits a unique ability to form highly organic-soluble salts with extremely polar free phosphonic acids, enabling homogeneous reactions in aprotic solvents like DMF and pyridine [2]. Furthermore, its specific basicity and steric profile allow for chemoselective esterifications without triggering the decomposition of alkali-labile nucleobases or generating complex, non-separable mixtures [3]. For procurement teams, sourcing this exact compound is a critical path requirement for scaling up antiviral phosphonate prodrugs where conventional bases fail to provide viable yields.
Substituting N,N'-Dicyclohexyl-4-morpholinecarboxamidine with common organic bases (such as Triethylamine, DIPEA, or DBU) routinely results in process failure during the synthesis of nucleotide phosphonate prodrugs. Free phosphonic acids, such as cidofovir, are highly polar and remain as insoluble suspensions in standard aprotic solvents when paired with generic amines, halting cyclization or esterification [1]. When stronger non-nucleophilic bases like DBU are employed to force the reaction, they either cause complete reaction failure or trigger the rapid degradation of alkali-labile pharmacophores, such as the triazine ring in 5-azacytosine derivatives [2]. Furthermore, attempting to use simple dicyclohexylcarbodiimide (DCC) without the morpholinecarboxamidine adduct leads to incomplete activation and excessive side-product formation. Consequently, procurement must prioritize this specific morpholinecarboxamidine adduct to ensure precursor solubility, preserve sensitive nucleobases, and avoid complex, non-separable reaction mixtures.
In the synthesis of cyclic cidofovir (cCDV) and its alkoxyalkyl esters, the free phosphonic acid of cidofovir (CDV) is highly insoluble in organic solvents. The addition of N,N'-Dicyclohexyl-4-morpholinecarboxamidine quantitatively converts CDV into its dicyclohexyl-morpholinocarboxamidine salt, which completely dissolves in N,N-dimethylformamide (DMF) at room temperature [1]. This homogeneous solution can then be efficiently cyclized using DCC in pyridine. Without this specific salt formation, the free acid remains an insoluble suspension, precluding efficient cyclization.
| Evidence Dimension | Precursor solubility in DMF |
| Target Compound Data | Complete dissolution of CDV as the dicyclohexyl-morpholinocarboxamidine salt |
| Comparator Or Baseline | Free cidofovir (CDV) phosphonic acid |
| Quantified Difference | Homogeneous solution achieved vs. insoluble suspension |
| Conditions | Stirring in DMF for 12 h at room temperature prior to DCC addition |
Procurement of this base is mandatory to overcome the severe solubility bottlenecks of polar nucleotide analogs in scalable organic synthesis.
During the esterification of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]-5-azacytosine (HPMP-5-azaC), the triazine ring is highly sensitive to alkaline conditions. Utilizing N,N'-Dicyclohexyl-4-morpholinecarboxamidine in dry aprotic solvents allows for the successful formation of the cyclic phosphonate and subsequent pivaloyloxymethyl (POM) esters while leaving the alkali-labile triazine ring entirely intact[1]. In contrast, the use of standard strong bases or aqueous alkaline solutions results in rapid triazine ring cleavage and destruction of the active pharmaceutical ingredient.
| Evidence Dimension | Nucleobase structural integrity during esterification |
| Target Compound Data | Triazine ring remains 100% intact |
| Comparator Or Baseline | Standard aqueous alkaline solutions / strong bases |
| Quantified Difference | Successful prodrug isolation vs. complete triazine ring cleavage |
| Conditions | Reaction with chloromethyl pivalate in DMF at 25 °C |
This base is strictly required when processing sensitive heterocyclic APIs where standard basic conditions would destroy the target molecule.
In the synthesis of pivaloyloxymethyl (POM) and isopropoxycarbonyloxymethyl (POC) ester prodrugs of pyrimidine acyclic nucleoside phosphonates, the choice of base dictates reaction success. Using N,N'-Dicyclohexyl-4-morpholinecarboxamidine with chloromethyl pivalate yields the targeted bis(POM) and mono(POM) esters [1]. Conversely, attempts to substitute this compound with standard organic bases like DBU or DIPEA in various solvents resulted in complete reaction failure (0% yield of the desired esters).
| Evidence Dimension | Prodrug esterification yield |
| Target Compound Data | Successful isolation of target POM/POC esters |
| Comparator Or Baseline | DBU or DIPEA |
| Quantified Difference | Viable product yield vs. complete reaction failure (0% yield) |
| Conditions | Reaction of phosphonic acid with chloromethyl pivalate or alkyl chlorides |
Buyers must specify this exact compound for ANP esterifications, as cheaper generic amines like DBU or DIPEA simply do not work for this transformation.
This compound is the mandatory base for converting highly polar antiviral phosphonic acids (like cidofovir) into organic-soluble salts. This solubilization is a strict prerequisite for the subsequent DCC-mediated cyclization and alkylation steps required to manufacture orally bioavailable lipid prodrugs like brincidofovir [1].
In the development of pivaloyloxymethyl (POM) and isopropoxycarbonyloxymethyl (POC) esters of acyclic nucleoside phosphonates (such as HPMPDAP or PME-5-azaC), this compound is selected over DBU or DIPEA to prevent complete reaction failure and ensure the successful coupling of chloromethyl pivalate [2].
When synthesizing prodrugs containing sensitive nucleobases like 5-azacytosine, this compound is specifically procured to provide the necessary basicity for esterification without triggering the destructive triazine ring cleavage that occurs with standard aqueous or strong organic bases [3].
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